

# YS-49 for Hypertension Research: A Technical Guide

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Compound of Interest		
Compound Name:	YS-49	
Cat. No.:	B8022649	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on limited publicly available preclinical data. Research on **YS-49** appears to have been conducted primarily in the 1990s, and there is no evidence of progression to clinical trials. This guide synthesizes the available information to provide a technical overview for research purposes.

# **Executive Summary**

YS-49 is a tetrahydroisoquinoline derivative investigated for its potential antihypertensive properties. Preclinical studies suggest that its mechanism of action involves, at least in part, beta-adrenergic receptor stimulation, leading to vasodilation and increased heart rate. An enantiomer of YS-49, known as CKD-712, has also been studied, indicating that YS-49 is a racemic mixture. The available data is from in vitro and in vivo animal models, and no human clinical trial data has been identified. This document provides a comprehensive overview of the existing research on YS-49, including its mechanism of action, pharmacological effects, and the limited available quantitative data.

# **Core Compound Information**

Compound Name: YS-49

• Chemical Name: 1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline



• Synonyms: YS 51[1]

• Related Compounds: CKD-712 (S-enantiomer)

Chemical Class: Tetrahydroisoquinoline

#### **Mechanism of Action**

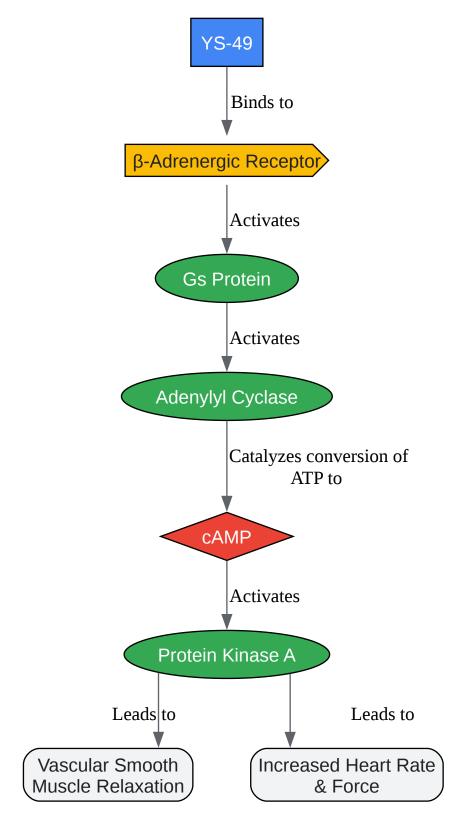
The primary proposed mechanism of action for **YS-49** is the stimulation of beta-adrenergic receptors.[2] This is supported by in vitro and in vivo studies where the cardiovascular effects of **YS-49** were blocked by the nonselective beta-antagonist, propranolol.[2] The effects were not inhibited by the alpha-blocker phentolamine, nor by the depletion of catecholamines with reserpine, suggesting a direct action on beta-receptors.[2]

Further research on the compound, referred to as YS 51, indicated a vasorelaxant effect on rat thoracic aorta that was independent of propranolol, suggesting an additional mechanism of action beyond beta-adrenergic stimulation. This effect was observed in endothelium-denuded aorta, indicating a direct effect on the vascular smooth muscle.

## **Signaling Pathway**

The proposed beta-adrenergic signaling pathway initiated by YS-49 is depicted below.





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Proposed Beta-Adrenergic Signaling Pathway of YS-49.



# **Preclinical Pharmacology**

The pharmacological effects of **YS-49** have been evaluated in isolated tissues and anesthetized animals.

#### In Vitro Studies

In isolated rat atria, **YS-49** demonstrated positive chronotropic (increased heart rate) and inotropic (increased force of contraction) effects.[2] In isolated rat aorta contracted with phenylephrine (PE) or potassium chloride (KCl), **YS-49** induced relaxation.[2]

#### In Vivo Studies

In anesthetized rabbits, intravenous administration of **YS-49** resulted in a decrease in blood pressure and an increase in heart rate.[2]

## **Quantitative Data**

The available quantitative data for **YS-49** (as YS 51) is limited to its effects on isolated rat thoracic aorta.

Parameter	Value	Tissue	Condition	Reference
pEC50	5.89 ± 0.21	Endothelium- denuded rat thoracic aorta	Precontracted with Phenylephrine (0.1 μM)	[1]
pA2	6.05 ± 0.24	Endothelium- denuded rat thoracic aorta	Antagonism of Phenylephrine- induced contraction	[1]

## **Experimental Protocols**

Detailed experimental protocols are not available in the published literature. The following are reconstructed methodologies based on the descriptions provided in the abstracts.



#### **In Vitro Isolated Tissue Experiments**

A hypothetical workflow for assessing the effect of **YS-49** on isolated aortic rings is presented below.



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#### References

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